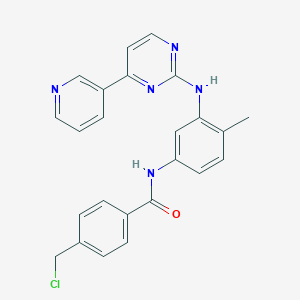

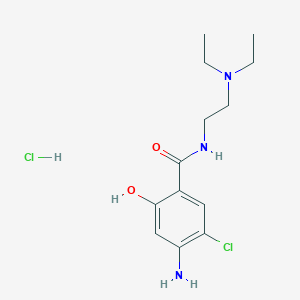

4-(Chlormethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamid

Übersicht

Beschreibung

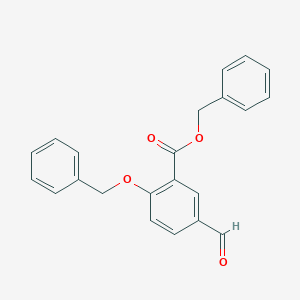

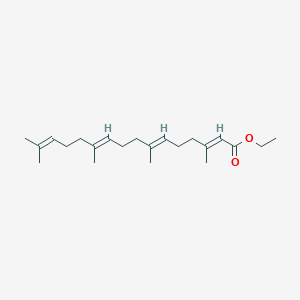

4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, also known as 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, is a useful research compound. Its molecular formula is C24H20ClN5O and its molecular weight is 429.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebsforschungen

Diese Verbindung wird in der Krebsforschung eingesetzt, da sie eine potenzielle Rolle als bioaktives Molekül spielt. Sie könnte an der Untersuchung chemischer Wechselwirkungen mit Krebszellen beteiligt sein, insbesondere im Kontext der Tyrosinkinasehemmung . Tyrosinkinasen sind Enzyme, die in bestimmten Krebsarten überaktiv sein können, und die Hemmung ihrer Wirkung kann eine therapeutische Strategie sein.

Strukturuntersuchungen

Im Bereich der Strukturbiologie kann die Kristallstruktur dieser Verbindung analysiert werden, um ihre konformationellen Dynamiken zu verstehen. Dies ist entscheidend für die Entwicklung von Medikamenten, die effektiv an Zielmoleküle in Krebszellen binden und diese hemmen können .

Pharmazeutische Inhaltsstoffanalyse

Als pharmazeutischer Wirkstoff (API) werden die Eigenschaften dieser Verbindung wie H-Bindungsneigung und Moleküloberflächenwechselwirkungen untersucht. Dies trägt zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und Sicherheitsprofilen bei .

Wirkmechanismus

Mode of Action

It is hypothesized that the compound may bind to its target(s), altering their function and leading to changes within the cell

Biochemical Pathways

The biochemical pathways affected by the compound are currently unknown. Given the compound’s structure, it may be involved in pathways related to cellular signaling or metabolism

Pharmacokinetics

The compound’s bioavailability, or the extent to which it is absorbed and able to exert its effects, is also currently unknown .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects will depend on the compound’s targets and mode of action, as well as the specific cellular context in which it is acting .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(chloromethyl)-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN5O/c1-16-4-9-20(28-23(31)18-7-5-17(14-25)6-8-18)13-22(16)30-24-27-12-10-21(29-24)19-3-2-11-26-15-19/h2-13,15H,14H2,1H3,(H,28,31)(H,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGWDFMSJPJUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CCl)NC3=NC=CC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436494 | |

| Record name | 4-(Chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404844-11-7 | |

| Record name | 4-(Chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the presence of 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide a concern in Imatinib Mesylate synthesis?

A1: 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, often abbreviated as CPB, is identified as a genotoxic impurity in the synthesis of Imatinib Mesylate []. Genotoxic impurities can potentially damage DNA, leading to mutations and posing a risk of carcinogenicity. Therefore, its presence in the final drug product is undesirable and strictly regulated.

Q2: How is 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide detected and quantified in Imatinib Mesylate samples?

A2: A nonaqueous capillary electrophoresis method was developed to successfully separate and quantify CPB in the presence of Imatinib Mesylate and other related substances []. This method utilizes a specialized buffer solution and an electric field to separate the compounds based on their charge and size. The study demonstrated the method's effectiveness in detecting CPB in synthesized batches of Imatinib Mesylate, highlighting its potential for quality control in pharmaceutical manufacturing.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)

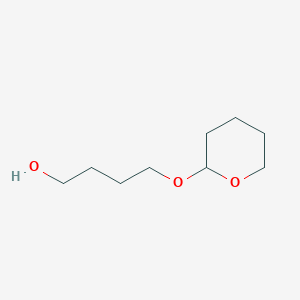

![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)

![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)